molecular formula C6H11NOS2 B029886 D,L-Sulforaphane-d8 CAS No. 836682-32-7

D,L-Sulforaphane-d8

Cat. No.: B029886
CAS No.: 836682-32-7
M. Wt: 185.3 g/mol
InChI Key: SUVMJBTUFCVSAD-UDCOFZOWSA-N
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Description

D,L-Sulforaphane-d8: is a deuterium-labeled derivative of sulforaphane, a naturally occurring isothiocyanate found in cruciferous vegetables such as broccoli, Brussels sprouts, and cabbage. This compound is widely studied for its potential health benefits, particularly its anticancer, antioxidant, and anti-inflammatory properties .

Biochemical Analysis

Biochemical Properties

D,L-Sulforaphane-d8 interacts with various enzymes, proteins, and other biomolecules. It is known to be a potent, selective inducer of phase II detoxification enzymes . This interaction plays a crucial role in its anti-carcinogenic properties .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It has been shown to suppress the proliferation of cancer cells by causing apoptosis . In human prostate cancer cells, it has been found to regulate cell death through the inhibitor of apoptosis family proteins and Apaf-1 .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been shown to scavenge oxygen radicals by increasing cellular defenses against oxidative damage, mainly through the induction of phase II detoxification enzymes by nuclear factor erythroid 2-related factor 2 (Nrf2) . It also includes the induction of the apoptotic pathway in tumor cells, inhibition of cell cycle progression, and suppression of tumor stem cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It has been shown to reduce the levels of reactive oxygen species (ROS) in the mitochondria induced by doxorubicin .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been shown to significantly decrease body weight, liver weight, total cholesterol, and low-density lipoprotein cholesterol levels, apart from high-density lipoprotein cholesterol .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been demonstrated to activate the PI 3 K/AKT and AMP-activated protein kinase pathways and the glucose transporter type 4 to increase insulin production and reduce insulin resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The preparation of D,L-Sulforaphane-d8 involves the introduction of deuterium atoms into the sulforaphane molecule. This is typically achieved through chemical synthesis, where hydrogen atoms in the natural sulforaphane are replaced with deuterium atoms. One common method involves the use of deuterated reagents to introduce the deuterium labeling groups .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the deuterium-labeled compound. The final product is typically purified using techniques such as chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: : D,L-Sulforaphane-d8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome .

Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or other reduced forms of the compound .

Scientific Research Applications

Chemistry: : In chemistry, D,L-Sulforaphane-d8 is used as a stable isotope-labeled compound for studying reaction mechanisms and metabolic pathways. Its deuterium labeling allows for precise tracking and analysis in various chemical processes .

Biology: : In biological research, this compound is employed to investigate its effects on cellular processes, including its role in modulating oxidative stress and inflammation. It is also used to study the metabolism and bioavailability of sulforaphane in living organisms .

Medicine: : In medicine, this compound is explored for its potential therapeutic applications, particularly in cancer prevention and treatment. Its ability to induce phase II detoxification enzymes and inhibit tumor growth makes it a promising candidate for anticancer therapies .

Industry: : In the industrial sector, this compound is used in the development of health products and cosmetics due to its antioxidant and anti-inflammatory properties. It is also utilized in the production of dietary supplements aimed at promoting overall health and well-being .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds to D,L-Sulforaphane-d8 include other isothiocyanates such as phenethyl isothiocyanate, benzyl isothiocyanate, and allyl isothiocyanate. These compounds share similar chemical structures and biological activities .

Uniqueness: : What sets this compound apart is its deuterium labeling, which provides unique advantages for research and analytical purposes. The presence of deuterium atoms allows for more precise tracking and analysis in metabolic studies, making it a valuable tool for scientific investigations .

Properties

IUPAC Name

1,1,2,2,3,3,4,4-octadeuterio-1-isothiocyanato-4-methylsulfinylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NOS2/c1-10(8)5-3-2-4-7-6-9/h2-5H2,1H3/i2D2,3D2,4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVMJBTUFCVSAD-UDCOFZOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])C([2H])([2H])S(=O)C)C([2H])([2H])N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10464331
Record name D,L-Sulforaphane-d8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

836682-32-7
Record name D,L-Sulforaphane-d8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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